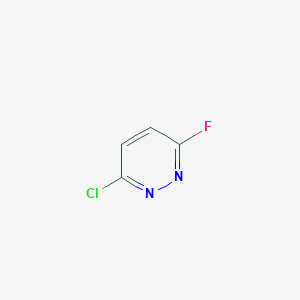

3-Chloro-6-fluoropyridazine

Beschreibung

Significance of Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research

Pyridazine heterocycles, six-membered aromatic rings containing two adjacent nitrogen atoms, are fundamental scaffolds in modern chemical research. Their unique electronic properties, including a high dipole moment and the capacity for robust hydrogen bonding, make them attractive components in the design of functional molecules. libretexts.org Pyridazine derivatives are integral to the development of a wide array of pharmacologically active agents, demonstrating activities ranging from anticancer and antimicrobial to cardiovascular and anti-inflammatory. uni.lu The adaptability of the pyridazine ring allows for straightforward functionalization at various positions, rendering it a versatile building block for the synthesis of new chemical entities with tailored properties. uni.luwikipedia.org

Role of Halogenation in Modulating Pyridazine Properties for Advanced Applications

The introduction of halogen atoms onto the pyridazine core is a powerful strategy for modulating the physicochemical and biological properties of the resulting compounds. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The presence of halogens, such as chlorine and fluorine, provides reactive handles for further chemical transformations, most notably in cross-coupling reactions, which are pivotal in the construction of complex molecular architectures. rsc.orgmdpi.com This strategic functionalization is crucial for developing advanced materials and therapeutic agents with enhanced efficacy and specificity.

Overview of 3-Chloro-6-fluoropyridazine within the Pyridazine Landscape

Within the diverse family of halogenated pyridazines, this compound has garnered considerable attention as a valuable and versatile intermediate. Its structure incorporates two different halogen atoms, chlorine and fluorine, at positions 3 and 6 of the pyridazine ring, respectively. This distinct substitution pattern offers differential reactivity, enabling selective chemical modifications. The compound serves as a key precursor in the synthesis of a variety of more complex molecules, finding utility in medicinal chemistry, agrochemical research, and materials science.

Below are the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C₄H₂ClFN₂ |

| Molecular Weight | 132.52 g/mol |

| IUPAC Name | This compound |

| CAS Number | 33097-38-0 |

| Canonical SMILES | C1=CC(=NN=C1F)Cl |

| InChIKey | VKLXDCKTJUUITE-UHFFFAOYSA-N |

| Topological Polar Surface Area | 25.8 Ų |

| XLogP3 | 1.1 |

Table 1: Physicochemical Properties of this compound. Data sourced from PubChem. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-6-fluoropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2/c5-3-1-2-4(6)8-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLXDCKTJUUITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465332 | |

| Record name | 3-Chloro-6-fluoropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33097-38-0 | |

| Record name | 3-Chloro-6-fluoropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 Chloro 6 Fluoropyridazine and Its Analogues

Established Synthetic Routes to 3-Chloro-6-fluoropyridazine Core Structures

The foundational synthesis of the pyridazine (B1198779) ring and its halogenated derivatives relies on well-established chemical transformations. These methods provide the essential building blocks for more complex molecular architectures.

Halogen Exchange Reactions in Pyridazine Synthesis

Halogen exchange reactions are a fundamental tool for introducing specific halogen atoms onto the pyridazine ring. The differential reactivity of halogens allows for selective replacement, a key strategy in the synthesis of compounds like this compound. For instance, the treatment of a dichloropyridazine with a suitable fluorinating agent can selectively replace one chlorine atom with fluorine. The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions is a critical factor, with fluorine often being a good leaving group, facilitating subsequent functionalization. The synthesis of various halo-substituted alkoxypyridines has been achieved through regioselective lithiation and metal-halogen exchange reactions, demonstrating the utility of these methods in preparing functionalized pyridine (B92270) derivatives.

The synthesis of 3-fluoropyridine (B146971) itself can be challenging, with some methods providing low yields. However, the strategic use of halogen exchange remains a viable pathway. For example, the synthesis of 2-chloro-6-fluoropyridine (B1582542) has been achieved in a two-step process involving fluorination followed by another reaction. These principles are adaptable to the pyridazine system, where the precise control of reaction conditions is crucial for achieving the desired mono-fluorinated, mono-chlorinated product.

Condensation Reactions for Substituted Pyridazines

The construction of the pyridazine ring itself is often accomplished through condensation reactions. A classic and widely used method involves the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. This approach allows for the direct formation of the pyridazine core, and the nature of the substituents on the dicarbonyl precursor dictates the initial substitution pattern of the resulting pyridazine.

For instance, the condensation of 4-acetyl-5,6-diphenyl-2,3-dihydropyridazin-3-one with dimethylformamide dimethylacetal (DMFDMA) leads to an enaminone, which can be further cyclized and functionalized. While this specific example doesn't directly yield this compound, it illustrates the principle of building substituted pyridazine systems through condensation. To synthesize a precursor for this compound, one could envision a strategy starting with a suitably halogenated 1,4-dicarbonyl compound. The versatility of this method lies in the accessibility of various dicarbonyl compounds, enabling the synthesis of a wide array of substituted pyridazines.

Advanced Functionalization Techniques Employing this compound

Once the this compound scaffold is obtained, its true synthetic utility is realized through advanced functionalization techniques. The presence of two distinct halogen atoms at reactive positions opens up a plethora of possibilities for selective chemical modifications.

Regioselective Metalation Reactions

Deprotonative metalation is a powerful strategy for the regioselective functionalization of pyridazines. The use of sterically hindered lithium amide bases can direct metalation to specific positions on the pyridazine ring. For this compound, the regioselectivity of metalation would be influenced by the electronic effects of both the chlorine and fluorine substituents.

Research has shown that Lewis acids can direct the regioselective metalation (magnesiation or zincation) of pyridazine to either the C3 or C4 position. This approach, which involves the formation of a pyridazine-Lewis acid complex, could be adapted to control the metalation site on a di-substituted pyridazine like this compound. Furthermore, the use of TMP-zinc bases (TMP = 2,2,6,6-tetramethylpiperidyl) has enabled the regioselective zincation of pyridazine at the 3-position under mild conditions. The choice of the metalating agent and the presence of directing groups are crucial for achieving high regioselectivity.

| Metalation Technique | Reagents | Position of Functionalization | Reference |

| Lewis Acid Directed Magnesiation/Zincation | Boron Lewis Acids, TMP-bases | C3 or C4 | |

| Regioselective Zincation | TMPZnX·LiX (X=Cl, Br) | C3 | |

| Directed Metalation | Hindered Lithium Amides | Varies based on substituents |

Palladium-Catalyzed Cross-Coupling Reactions with Pyridazine Scaffolds

Palladium-catalyzed cross-coupling reactions represent one of the most versatile and powerful methods for the functionalization of pyridazines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the pyridazine core. The Suzuki-Miyaura cross-coupling reaction, in particular, has been extensively used to synthesize π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles.

The differential reactivity of the C-Cl and C-F bonds in this compound can be exploited for selective cross-coupling reactions. Generally, the C-Cl bond is more reactive than the C-F bond in palladium-catalyzed couplings, allowing for the selective substitution at the 3-position while leaving the 6-fluoro substituent intact for potential subsequent transformations. Various palladium catalysts and

Synthesis of Key Intermediates and Derivatives of this compound

The synthesis of key intermediates and derivatives of this compound is primarily achieved through the strategic functionalization of the pyridazine core. The reactivity of the carbon-halogen bonds is central to these transformations, allowing for the introduction of various substituents. Key methodologies include nucleophilic aromatic substitution and deprotonative metalation, which open pathways to a diverse range of analogues.

Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for modifying this compound and its analogues. The electron-deficient nature of the pyridazine ring facilitates the displacement of its halogen substituents by a variety of nucleophiles. This approach is instrumental in synthesizing key intermediates, such as aminopyridazines, which serve as precursors for more complex heterocyclic systems.

Synthesis of Amino-Substituted Pyridazine Intermediates

A critical intermediate, 3-amino-6-chloropyridazine (B20888), is commonly synthesized from 3,6-dichloropyridazine (B152260). The reaction involves the substitution of one chlorine atom by an amino group.

A typical procedure involves treating 3,6-dichloropyridazine with aqueous ammonia (B1221849) in a suitable solvent at elevated temperatures. nih.govgoogle.com The reaction conditions, such as temperature and the ratio of reactants, are optimized to favor monosubstitution and maximize the yield of the desired product. google.com Similarly, 3-amino-6-fluoropyridazine can be prepared from 3,6-difluoropyridazine (B1360292) by reacting it with aqueous ammonia at 130 °C. nih.gov

These amino-halo-pyridazine intermediates are versatile building blocks. For instance, 3-amino-6-chloropyridazine can be converted to 3-amino-6-iodopyridazine in high yield by refluxing it in a hydroiodic acid solution. nih.gov

Table 1: Synthesis of Amino-Halopyridazine Intermediates

| Starting Material | Reagent | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | Aqueous Ammonia (NH₃·H₂O) | 3-Amino-6-chloropyridazine | Reaction in a solvent at 30-180 °C | nih.govgoogle.com |

| 3,6-Difluoropyridazine | Aqueous Ammonia (NH₃·H₂O) | 3-Amino-6-fluoropyridazine | 130 °C | nih.gov |

| 3-Amino-6-chloropyridazine | Hydroiodic Acid (HI) | 3-Amino-6-iodopyridazine | Reflux in 57% HI solution | nih.gov |

Synthesis of Imidazo[1,2-b]pyridazine (B131497) Derivatives

The amino-halopyridazine intermediates are crucial for constructing fused heterocyclic systems like imidazo[1,2-b]pyridazines. The synthesis is achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions, such as in the presence of sodium bicarbonate. nih.gov The introduction of the halogen on the pyridazine ring is noted to be important for the successful formation of the imidazo[1,2-b]pyridazine ring system in good yields. nih.gov This reaction highlights the utility of the amino intermediates in building more complex molecular architectures. nih.gov

Functionalization via Deprotonative Metalation

An alternative strategy for the functionalization of this compound involves deprotonative metalation. This method allows for the introduction of substituents at specific carbon atoms of the pyridazine ring by creating a carbanionic intermediate that can react with various electrophiles.

Regioselective Lithiation and Electrophilic Quench

This compound can undergo selective lithiation (a type of metalation) using strong, hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). dur.ac.ukresearchgate.net The fluorosubstituent is more effective at stabilizing an adjacent carbanion than the chloro substituent. Consequently, the deprotonation occurs regioselectively at the position ortho to the fluorine atom (C-5). dur.ac.ukresearchgate.netresearchgate.net

The resulting lithiated intermediate can then be trapped with a range of electrophiles to introduce new functional groups at the C-5 position of the pyridazine ring. researchgate.net This process provides a powerful and direct method for synthesizing specifically substituted this compound derivatives.

Table 2: Regioselective Functionalization of this compound via Lithiation

| Starting Material | Reagent 1 (Base) | Intermediate | Reagent 2 (Electrophile) | Product Class | Reference |

|---|---|---|---|---|---|

| This compound | LTMP or LDA | 5-Lithio-3-chloro-6-fluoropyridazine | Various Electrophiles (e.g., aldehydes, ketones, etc.) | 5-Substituted-3-chloro-6-fluoropyridazines | dur.ac.ukresearchgate.netresearchgate.net |

This regioselective functionalization underscores the influence of the halogen substituents on the acidity of the ring protons, enabling precise chemical modifications. researchgate.netresearchgate.net

Reaction Pathways and Mechanistic Investigations of 3 Chloro 6 Fluoropyridazine

Mechanistic Studies of Nucleophilic Aromatic Substitution on the Pyridazine (B1198779) Ring

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for 3-Chloro-6-fluoropyridazine, driven by the ring's electron-deficient character which stabilizes the negatively charged intermediate. masterorganicchemistry.com The mechanism, reactivity, and regioselectivity of these substitutions have been a subject of significant investigation.

The reaction typically proceeds via a stepwise addition-elimination mechanism. masterorganicchemistry.com In the first, and often rate-determining, step, a nucleophile attacks one of the carbon atoms bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com The stability of the Meisenheimer complex is crucial and is enhanced by the electron-withdrawing properties of the pyridazine nitrogen atoms and the remaining halogen. masterorganicchemistry.com

A key question in the reactivity of this compound is the regioselectivity of the nucleophilic attack—whether the chlorine at the C3 position or the fluorine at the C6 position is preferentially displaced. The outcome depends on a delicate balance of two factors:

Electronegativity and Bond Polarization: Fluorine is the most electronegative element, making the C-F bond more polarized than the C-Cl bond. This renders the C6 carbon more electrophilic and susceptible to initial attack by a nucleophile. masterorganicchemistry.com

Leaving Group Ability: The C-X bond is broken in the second, faster step of the reaction. In traditional SN1/SN2 reactions, chloride is a better leaving group than fluoride. However, in SNAr, since this step is not rate-determining, leaving group ability is less critical than the rate of formation of the intermediate. masterorganicchemistry.com

For many SNAr reactions, the attack on the more electrophilic carbon is faster, leading to the displacement of fluorine being surprisingly rapid, often much faster than chlorine. masterorganicchemistry.com However, the specific nucleophile and reaction conditions can influence this outcome. Density functional theory (DFT) studies on the related 3,6-dichloropyridazine (B152260) have shown that the 6-position has a lower activation energy for SNAr compared to the 3-position, suggesting a preference for substitution at C6. This preference is often exploited in synthetic strategies to achieve selective functionalization.

Recent studies also suggest that many SNAr reactions exist on a mechanistic continuum, with some proceeding through a fully stepwise mechanism while others occur via a concerted pathway, where bond formation and bond-breaking happen in a single transition state. rsc.org Reactions involving azole nucleophiles, for instance, have been shown to operate via borderline mechanisms that are subject to general base catalysis. rsc.org

| Nucleophile Type | Common Reagents | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alkoxides | Sodium methoxide, Potassium tert-butoxide | Polar aprotic solvents (e.g., DMSO, THF) | Alkoxy-substituted pyridazines | |

| Amines | Primary and secondary amines (e.g., piperazine) | Prolonged reflux in solvents like ethanol (B145695) or DMSO | Amino-substituted pyridazines | |

| Thiols | Potassium thiolate, Sodium hydrosulfide | Polar solvents at moderate temperatures (50-100°C) | Thioether-substituted pyridazines |

Electrophilic Aromatic Substitution Pathways on this compound

Direct electrophilic aromatic substitution (EAS), such as nitration or Friedel-Crafts reactions, is generally difficult on the this compound ring. masterorganicchemistry.commsu.edu The two ring nitrogen atoms and the two electronegative halogen substituents strongly deactivate the ring towards attack by electrophiles. smolecule.com

To overcome this inherent lack of reactivity, alternative strategies are employed, with deprotonative metalation being a prominent pathway. researchgate.net This method involves using a strong, sterically hindered base, such as a lithium amide, to selectively remove a proton from the pyridazine ring. This generates a potent nucleophilic organometallic species, which can then react with a variety of electrophiles to achieve formal electrophilic substitution. researchgate.net The regioselectivity of the deprotonation is directed by the substituents on the ring. For this compound, metalation using hindered lithium amides can be directed to a specific position, enabling controlled functionalization. researchgate.net

This two-step sequence is outlined below:

Deprotonation (Metalation): The pyridazine derivative is treated with a strong base (e.g., Lithium diisopropylamide - LDA, or Lithium 2,2,6,6-tetramethylpiperidide - LiTMP) at low temperature to form a pyridazinyl-lithium intermediate.

Reaction with Electrophile: The resulting anion is quenched with an electrophile (E+) to introduce a new substituent onto the ring.

This pathway allows for the introduction of a wide range of functional groups that would be impossible to incorporate using classical EAS methods.

| Step | Reagents & Conditions | Description | Reference |

|---|---|---|---|

| Metalation | Hindered lithium amides (e.g., LiTMP, LDA) in an anhydrous ether solvent (e.g., THF) at low temperatures (-78°C). | A C-H bond on the pyridazine ring is selectively deprotonated to form a highly reactive organolithium species. | researchgate.net |

| Electrophilic Quench | Various electrophiles such as aldehydes, ketones, esters, or alkyl halides. | The organolithium intermediate acts as a strong nucleophile, attacking the electrophile to form a new C-C or C-heteroatom bond. | researchgate.net |

Oxidation and Reduction Chemistry of this compound Derivatives

The pyridazine core in this compound and its derivatives can undergo both oxidation and reduction reactions under specific conditions, allowing for further functional group manipulation. nbinno.com

Oxidation: The nitrogen atoms in the pyridazine ring are susceptible to oxidation, typically leading to the formation of N-oxides. This reaction is commonly carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The introduction of an N-oxide group alters the electronic properties of the ring, which can influence the reactivity and regioselectivity of subsequent substitution reactions.

Reduction: Reduction reactions can be employed to modify the substituents on the pyridazine ring. nbinno.com A common transformation is reductive dehalogenation, where one or both of the halogen atoms are replaced by hydrogen. This can be achieved through catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) or with chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). nbinno.com The choice of reagent and conditions can sometimes allow for selective removal of one halogen over the other.

| Reaction Type | Common Reagents | Typical Product | Reference |

|---|---|---|---|

| Oxidation | Hydrogen peroxide (H₂O₂), Peroxy acids (m-CPBA) | Pyridazine N-oxides | nbinno.com |

| Reduction (Dehalogenation) | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄), Catalytic hydrogenation (H₂/Pd) | Dechlorinated or defluorinated pyridazines | nbinno.com |

Cyclization Reactions Involving Pyridazine Moieties

Functionalized this compound derivatives are valuable precursors for the synthesis of fused heterocyclic systems through various cyclization strategies. These reactions construct new rings onto the pyridazine scaffold, leading to complex polycyclic molecules with potential applications in medicinal chemistry and materials science. researchgate.net

One powerful method involves a sequence of substitution followed by intramolecular cyclization. For example, a nucleophile with a second reactive functional group can be introduced onto the pyridazine ring via an SNAr reaction. Subsequent intramolecular reaction of this second functional group can then form a new fused ring.

Another advanced strategy combines functionalization via the deprotonative metalation pathway with subsequent cyclization reactions. researchgate.net This allows for the creation of fused systems like acridones or other aza-aromatic polycycles. researchgate.net Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) on halogenated pyridazines are also widely used to introduce complex side chains, which can then participate in intramolecular cyclization events to build fused ring systems such as pyrimido[4,5-c]pyridazines. researchgate.net

| Strategy | Description | Resulting Fused System (Example) | Reference |

|---|---|---|---|

| Substitution followed by Intramolecular Cyclization | An SNAr reaction introduces a substituent that contains a nucleophilic or electrophilic site, which then reacts with another part of the molecule to close a ring. | Phthalazin-1(2H)-ones | researchgate.net |

| Metalation followed by Cyclization | A pyridazine is functionalized via metalation/electrophilic quench, and the newly introduced group facilitates a subsequent ring-closing reaction. | Acridones, Acridines | researchgate.net |

| Palladium-Catalyzed Cross-Coupling and Cyclization | A C-C or C-N bond is formed via cross-coupling, followed by an intramolecular reaction (e.g., C-H activation or condensation) to form a fused ring. | Pyrimido[4,5-c]pyridazines | researchgate.netacs.org |

Advanced Characterization and Computational Chemistry of 3 Chloro 6 Fluoropyridazine

Spectroscopic Analysis in Structural Elucidation of Complex Derivatives

The definitive identification and structural elucidation of complex molecules derived from 3-chloro-6-fluoropyridazine rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the chemical environment of specific nuclei.

Key spectroscopic methods employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, and 15N NMR are indispensable tools. researchgate.net 1H NMR provides information about the number and environment of hydrogen atoms, while 13C NMR reveals the carbon skeleton. researchgate.net For pyridazine (B1198779) derivatives, 15N NMR is particularly valuable for probing the electronic environment of the nitrogen atoms within the heterocyclic ring. researchgate.net Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, which is essential for unambiguously assigning the structure of complex derivatives. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within a molecule. researchgate.net Characteristic vibrations of the pyridazine ring and any substituents can be observed, confirming the incorporation of the pyridazine core into larger, more complex structures. unl.edu

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. researchgate.net The molecular ion peak confirms the molecular formula, while the fragmentation pattern can offer clues about the molecule's structure and the stability of its different parts. researchgate.netnih.gov

Table 1: Representative Spectroscopic Data for a Hypothetical Derivative of this compound

| Technique | Parameter | Observed Value/Pattern | Interpretation |

| 1H NMR | Chemical Shift (δ) | 7.5-8.5 ppm | Aromatic protons on the pyridazine ring and attached aryl groups. |

| 13C NMR | Chemical Shift (δ) | 140-160 ppm | Carbons within the pyridazine ring, showing distinct shifts for C-Cl and C-F. |

| 19F NMR | Chemical Shift (δ) | -70 to -90 ppm | Fluorine atom attached to the pyridazine ring. |

| IR | Wavenumber (cm⁻¹) | ~1580, ~1450 cm⁻¹ | C=C and C=N stretching vibrations characteristic of the pyridazine ring. |

| MS (EI) | m/z | [M]+, [M-Cl]+ | Molecular ion peak and characteristic fragment from the loss of a chlorine atom. |

Theoretical Investigations of Electronic Structure and Reactivity

Computational chemistry provides profound insights into the molecular properties of this compound, complementing experimental findings. Theoretical models are used to predict geometry, electronic properties, and chemical reactivity. mdpi.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.comresearchgate.net For halogenated pyridazines, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and the distribution of electron density. researchgate.netresearchgate.net These calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. researchgate.nettubitak.gov.tr Such theoretical studies on related 3-halopyridines have shown how molecular parameters are influenced by the solvent and temperature. researchgate.netresearchgate.net

Table 2: Selected DFT-Calculated Molecular Properties for this compound

| Parameter | Description | Typical Calculated Value |

| Bond Length | C-Cl | ~1.73 Å |

| Bond Length | C-F | ~1.34 Å |

| Bond Length | N-N | ~1.33 Å |

| Bond Angle | N-N-C | ~120° |

| Dipole Moment | Molecular Polarity | ~2.5 - 3.5 D |

The reactivity of a molecule can be effectively predicted by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

For electron-deficient systems like this compound, the LUMO is of particular interest as it indicates the most likely sites for nucleophilic attack. wuxiapptec.com Computational modeling using DFT to determine HOMO-LUMO gaps can predict the regioselectivity of reactions. From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity. researchgate.netresearchgate.net

Table 3: Quantum Chemical Descriptors Derived from HOMO-LUMO Analysis

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -(I+A)/2 | Quantifies the electrophilic character of a molecule. |

Electron Paramagnetic Resonance (EPR) spectroscopy is a vital technique for detecting and characterizing species with unpaired electrons, such as radicals and high-spin intermediates. libretexts.org While direct EPR studies on radical intermediates of this compound are not extensively documented, research on closely related compounds provides significant insight.

A notable example is the study of the photolysis of 2,4,6-triazido-3-chloro-5-fluoropyridine. nih.govbeilstein-journals.org Upon UV irradiation, this molecule generates a series of high-spin nitrene intermediates. The combination of EPR spectroscopy and DFT calculations allowed for the unambiguous identification of triplet mononitrenes, quintet dinitrenes, and a septet trinitrene. nih.govbeilstein-journals.org The zero-field splitting parameters (D and E) obtained from EPR spectra are characteristic of the electronic structure and geometry of these high-spin species. This work demonstrates the utility of EPR in characterizing reactive intermediates in the chemistry of halogenated pyridines and pyridazines. nih.govbeilstein-journals.org

Table 4: EPR Parameters for High-Spin Intermediates from Photolysis of 2,4,6-triazido-3-chloro-5-fluoropyridine nih.govbeilstein-journals.org

| Species | Spin State (S) | D-value (cm⁻¹) | E-value (cm⁻¹) |

| Triplet 2,4-diazido-3-chloro-5-fluoropyridyl-6-nitrene | 1 | 1.026 | 0 |

| Triplet 2,6-diazido-3-chloro-5-fluoropyridyl-4-nitrene | 1 | 1.122 | 0.0018 |

| Quintet 4-azido-3-chloro-5-fluoropyridyl-2,6-dinitrene | 2 | 0.215 | 0.0545 |

| Quintet 2-azido-3-chloro-5-fluoropyridyl-4,6-dinitrene | 2 | 0.209 | 0.039 |

| Septet 3-chloro-5-fluoropyridyl-2,4,6-trinitrene | 3 | -0.1021 | -0.0034 |

Molecular Dynamics and Simulation Studies for Conformational Analysis

The three-dimensional shape and flexibility of a molecule, known as its conformation, are critical to its physical properties and biological interactions. nih.gov Molecular dynamics (MD) and other simulation techniques are computational methods used to study the conformational landscape of molecules over time. lammps.org

Table 5: Key Parameters Investigated in Conformational Analysis of Pyridazine Derivatives

| Parameter | Description | Method of Investigation | Significance |

| Torsion Angles | The angle of twist around a chemical bond. | DFT Calculations, NMR (NOE) | Defines the relative orientation of molecular fragments. hhu.de |

| Rotational Energy Barrier | The energy required to rotate around a single bond. | DFT Calculations | Determines the flexibility of the molecule. hhu.de |

| Ring Pucker | For non-aromatic or partially saturated rings. | X-ray Crystallography, MD Simulations | Describes the non-planar conformation of a ring system. acs.org |

| Intermolecular Interactions | Non-covalent forces between molecules. | MD Simulations, Crystal Structure Analysis | Governs crystal packing and behavior in solution. hhu.de |

Applications in Medicinal Chemistry Research and Drug Discovery

3-Chloro-6-fluoropyridazine as a Privileged Scaffold in Drug Design

In drug discovery, a "privileged scaffold" is a molecular framework that demonstrates the ability to bind to multiple, often unrelated, biological targets, making it a fruitful basis for developing a variety of drugs. u-tokyo.ac.jpscielo.br The pyridazine (B1198779) core, particularly when 3,6-disubstituted like this compound, is considered such a scaffold. nih.govnih.gov This structure provides a versatile template that allows for systematic modifications, enabling the synthesis of libraries of compounds with diverse biological activities. u-tokyo.ac.jp The inherent polarity and hydrogen-bonding capacity of the pyridazine ring can improve pharmacokinetic profiles and drug-target interactions. nih.gov

The this compound scaffold is a valuable starting point for the development of agents aimed at treating neurological disorders. Derivatives of the closely related 3-chloropyridazine (B74176) structure have been investigated as potential therapies. For instance, 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine has been identified as a key building block for compounds targeting neurological diseases, with a suggested mechanism of action involving the inhibition of p38 mitogen-activated protein kinases (MAPKs), which are involved in cellular processes like apoptosis.

Furthermore, modifying the pyridazine scaffold has yielded potent and selective enzyme inhibitors relevant to neurological conditions. Derivatives of 3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine have demonstrated selective inhibition of monoamine oxidase-B (MAO-B), an important target in the management of Parkinson's disease. The strategic placement of the fluorophenyl group was found to be key to enhancing this selectivity over MAO-A.

| Derivative Class | Target | Relevance to Neurological Disorders | Key Finding |

|---|---|---|---|

| 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine based | p38 MAPK | Modulation of inflammatory and apoptotic pathways in the CNS. | Identified as a promising building block for neurological disorder therapeutics. |

| 3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine based | MAO-B | Inhibition of MAO-B is a strategy for treating Parkinson's disease. | Derivatives show selective MAO-B inhibition with IC₅₀ values in the micromolar range (0.89–2.34 µM). |

| 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | AChE | Acetylcholinesterase inhibitors are used to treat Alzheimer's disease. | Demonstrates high potency (IC₅₀ = 0.12 µM), significantly greater than the reference drug minaprine. |

The pyridazine framework is present in established anti-inflammatory drugs, highlighting its utility in this therapeutic area. orientjchem.org The this compound scaffold provides a template for designing novel anti-inflammatory agents, particularly those targeting cyclooxygenase (COX) enzymes. Research has shown that derivatives of 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine exhibit significant anti-inflammatory properties by inhibiting COX enzymes. One such derivative demonstrated a potent IC₅₀ value of 0.04 μM against COX-2, which is comparable to established drugs like celecoxib (B62257).

Design studies have focused on creating pyridazine-based compounds as selective COX-2 inhibitors to develop safer nonsteroidal anti-inflammatory drugs (NSAIDs). orientjchem.org In silico and in vitro testing of various designed pyridazine derivatives confirmed their potential, with several compounds showing better COX-2 inhibition than celecoxib. orientjchem.org

| Compound/Derivative Class | Target | Inhibitory Concentration (IC₅₀) | Key Finding |

|---|---|---|---|

| Derivative of 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine | COX-2 | 0.04 µM | Shows inhibitory potency comparable to the established drug celecoxib. |

| Designed Pyridazine Derivative 7 | COX-2 | Better than Celecoxib (DS = -9.15) | Docking score of -9.72 kcal/mol indicates strong binding affinity. orientjchem.org |

| Designed Pyridazine Derivative 12 | COX-2 | Better than Celecoxib (DS = -9.15) | Showed the best docking score (-10.48 kcal/mol) among the tested series. orientjchem.org |

| Designed Pyridazine Derivative 16 | COX-2 | Better than Celecoxib (DS = -9.15) | Docking score of -9.71 kcal/mol indicates strong binding affinity. orientjchem.org |

The versatility of the this compound scaffold extends to the development of antimicrobial and antiviral agents. researchgate.netresearchgate.net Modifications of the core structure have led to compounds with activity against various pathogens. For example, hydrazine (B178648) derivatives of 3-chloropyridazine, such as 3-chloro-6-[2-(4-nitrobenzylidene)hydrazinyl]pyridazine, have demonstrated moderate activity against Candida albicans and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 32–64 µg/mL.

In the antiviral domain, specific pyridazine derivatives have shown potent activity. The compounds R62025 and R66703 were found to inhibit the replication of rhinovirus through a capsid-binding mechanism, with EC₅₀ values in the nanomolar range. Further supporting its utility, a patent has described the use of (5S)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(2-chloro-4-methylbenzyl)-5,6-dihydro-4H-1,2,4-oxadiazine for controlling unwanted microorganisms, including phytopathogenic fungi and viruses. google.com The broad-spectrum potential of pyridine-based compounds against both Gram-positive and Gram-negative bacteria, as well as various fungi, underscores the value of this scaffold in addressing infectious diseases. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry for optimizing lead compounds. For derivatives of this compound, these studies focus on how different substituents on the pyridazine ring influence biological activity and physicochemical properties like solubility and metabolic stability. nih.govacs.org

The specific type and position of halogen substituents can have a nuanced impact on bioactivity. For instance, in a series of styrylquinoline antimalarial agents, replacing a fluorine atom with a chlorine atom at the same position led to an enhancement of antiplasmodial activity. nih.gov The general trend for potency in that series was H < OMe < F < Cl, indicating that more electronegative and larger halogens were beneficial. nih.gov Similarly, in the design of anti-inflammatory agents, it was noted that trichloro-substituted compounds provide higher lipophilicity than dichloro-substituted ones. orientjchem.org However, the effect is not always positive; some studies on pyridine (B92270) derivatives have found that the presence of halogen atoms can lead to lower antiproliferative activity. nih.gov This highlights that the impact of halogen substitution is highly context-dependent and must be optimized for each specific biological target.

| Compound Class | Halogen Substitution Effect | Impact on Property/Activity | Reference |

|---|---|---|---|

| This compound | Presence of Cl and F | Enhances lipophilicity and alters electronic properties. | cymitquimica.com |

| Styrylquinolines | Replacement of F with Cl | Enhanced antiplasmodial activity. | nih.gov |

| Anti-inflammatory Pyridazines | Trichloro vs. Dichloro | Higher lipophilicity for trichloro derivatives. | orientjchem.org |

| Antiproliferative Pyridines | Presence of halogens | Can lead to lower antiproliferative activity. | nih.gov |

Beyond halogens, other substituent groups attached to the pyridazine scaffold play a crucial role in determining the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME). The ability to systematically modify the this compound core allows for the fine-tuning of these properties. nih.gov

For example, in a series of pyridazine-based compounds, the choice of a heterocyclic ring attached to the core had a significant impact on brain penetration; replacing a piperidine (B6355638) ring with a morpholine (B109124) ring was found to reduce passage across the blood-brain barrier. In another study of pyridine-based inhibitors, the introduction of polar groups like alcohols and amines was not well tolerated, whereas various aliphatic and anilide amide linkers retained or improved potency. nih.gov Research on pyridazine-based COX-2 inhibitors has also shown that derivatives can be designed to have better oral absorption (83.53%) than the commercial drug celecoxib (79.20%). orientjchem.org These findings demonstrate that careful selection of substituents on the pyridazine scaffold is essential for optimizing a molecule's drug-like properties.

| Scaffold/Derivative Class | Substituent Modification | Impact on Pharmacokinetic Property | Reference |

|---|---|---|---|

| Pyridazine Derivatives | Replacing piperidine with morpholine | Reduced blood-brain barrier penetration. | |

| Pyridazine-based COX-2 Inhibitors | Various substitutions | Achieved higher predicted oral absorption (83.53%) compared to celecoxib (79.20%). | orientjchem.org |

| Pyridine-based Inhibitors | Introduction of polar groups (alcohol, amine) | Not tolerated, led to decreased performance. | nih.gov |

| Pyridine-based Inhibitors | Addition of aliphatic or anilide amides | Well-tolerated and often led to potency improvements. | nih.gov |

Mechanism of Action Investigations of this compound-Derived Agents

Understanding how a drug candidate interacts with its biological target is fundamental to drug discovery. Research on agents derived from this compound has provided insights into various mechanisms, including enzyme inhibition and ligand-receptor interactions.

Enzyme Inhibition Mechanisms (e.g., p38 MAPKs, COX enzymes, MAO-B, AChE)

The pyridazine scaffold is a key component in a variety of enzyme inhibitors. Derivatives of this compound have been synthesized and evaluated for their ability to modulate the activity of several clinically relevant enzymes.

p38 MAPKs and COX Enzymes: Certain derivatives have been identified as potential inhibitors of p38 mitogen-activated protein kinases (MAPKs), which are crucial in cellular responses to stress and inflammation. For instance, 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]pyridazine has demonstrated significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. Notably, this compound showed potent activity against COX-2, with an IC₅₀ value of 0.04 μM, comparable to established anti-inflammatory drugs.

Monoamine Oxidase-B (MAO-B): Selective inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease. mdpi.com A series of 3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine derivatives have been shown to be effective MAO-B inhibitors, with IC₅₀ values in the low micromolar range (0.89–2.34 µM). The fluorophenyl group in these derivatives was found to enhance selectivity for MAO-B over its isoenzyme, MAO-A.

Acetylcholinesterase (AChE): Inhibition of AChE is the primary mechanism for treating the cognitive symptoms of Alzheimer's disease. mdpi.com The pyridazine core has been incorporated into potent AChE inhibitors. One such derivative, 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, exhibited an IC₅₀ of 0.12 µM, demonstrating the scaffold's utility in designing highly active compounds for neurological disorders.

| Enzyme Target | Derivative Class/Example | Reported Activity (IC₅₀) | Therapeutic Area |

|---|---|---|---|

| COX-2 | 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]pyridazine | 0.04 µM | Anti-inflammatory |

| MAO-B | 3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine derivatives | 0.89–2.34 µM | Neurodegenerative Disease |

| AChE | 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | 0.12 µM | Neurological Disorders |

Ligand-Receptor Binding and Molecular Recognition

Molecular recognition, the specific interaction between a ligand (drug) and its biological receptor, governs the therapeutic effect. routledge.com The pyridazine heterocycle is particularly adept at participating in these interactions, primarily through the hydrogen-bonding potential of its two ring nitrogen atoms. nih.gov

A compelling example of using pyridazine-related structures to probe ligand-receptor binding involves the myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) receptor, which is crucial for calcium signaling in cells. nih.gov To understand the structural requirements for binding, researchers synthesized a series of Ins(1,4,5)P₃ analogues with different substituents at the 3-position, including 3-fluoro and 3-chloro versions. nih.gov These analogues were tested for their ability to bind to the receptor and trigger calcium release. nih.gov

The study found a direct correlation: as the molecular size of the substituent at the 3-position increased, there was a corresponding decrease in both binding affinity and the efficacy of calcium mobilization. nih.gov However, the research also revealed that certain substituents, like the native hydroxyl group, could form favorable non-covalent interactions with the receptor's binding pocket, partially overcoming the negative steric effects. nih.gov This type of detailed structure-activity relationship (SAR) study is fundamental to rational drug design, allowing scientists to fine-tune molecules for optimal interaction with their target receptor. nih.gov

Development of Novel Therapeutic Agents Based on Pyridazine Cores

The versatility of the this compound scaffold has enabled its use in the development of a wide range of potential therapeutic agents targeting various diseases.

Development of Antidepressants and Central Nervous System (CNS)-Active Compounds

The pyridazine core has a history in the development of CNS-active agents. Minaprine, a 3-aminopyridazine (B1208633) derivative, was once marketed as an atypical antidepressant that functioned as a monoamine oxidase (MAO) inhibitor, although it was later withdrawn. nih.gov

Modern research continues to build on this foundation. As previously noted, derivatives such as 3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine have been developed as selective MAO-B inhibitors. The inhibition of MAO-B is a validated strategy for managing neurodegenerative conditions like Parkinson's disease. mdpi.com The development of selective inhibitors is crucial for targeting specific neurological pathways while minimizing side effects. The broader pyrimidine (B1678525) and pyridazine families are recognized for their potential in creating CNS-active agents, including antidepressants and calcium channel blockers. mdpi.com

| Compound Class | Target/Mechanism | Potential Application |

|---|---|---|

| 3-Aminopyridazines (e.g., Minaprine) | MAO Inhibition | Antidepressant (historical) |

| 3-Chloro-6-piperazinyl-pyridazine derivatives | Selective MAO-B Inhibition | Neurodegenerative Disorders |

Research in Antineoplastic Agents

The search for more effective and targeted cancer therapies has led researchers to explore pyridazine-based compounds. These derivatives can function as antineoplastic agents through various mechanisms. nih.govmsdvetmanual.com

One innovative approach involves using pyridazine derivatives as tridentate ligands that coordinate with metal ions to form cytotoxic complexes. Binuclear Ni(II) and Cu(II) complexes synthesized with pyridazine-based ligands have shown significant cytotoxicity against cancer cell lines, such as the MDA-MB-231 breast cancer line. The proposed mechanism of action for these complexes includes DNA intercalation and the generation of reactive oxygen species (ROS), leading to cancer cell death. One such complex demonstrated a potent IC₅₀ value of 8.2 µM against MDA-MB-231 cells, outperforming the established chemotherapy drug cisplatin (B142131) (IC₅₀ = 12.5 µM) in this assay. Additionally, related scaffolds like 3-chloro-6-(chloromethyl)pyridazine (B49040) have been used in the development of histone deacetylase 6 (HDAC6) inhibitors, a class of drugs being investigated for cancer therapy. google.com

Antiviral Compound Discovery and Optimization

Pyridazine derivatives have shown promise as antiviral agents. Early examples include compounds R62025 and R66703, which inhibit the replication of rhinoviruses through a capsid-binding mechanism.

More recent research has focused on inhibiting host or viral enzymes essential for viral replication. A notable target is the human enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is critical for pyrimidine biosynthesis and, consequently, for the replication of certain viruses. nih.gov In one study, researchers synthesized a series of pyridazine analogues to inhibit DHODH, using their effect on measles virus replication as a measure of activity. nih.govacs.org By starting with a related scaffold, 3-chloro-6-cyclopropylpyridazine, and modifying other positions on the molecule, they were able to establish clear structure-activity relationships. acs.org For example, introducing a cyclopropyl (B3062369) group at the 5-position of the pyridine ring dramatically improved the inhibition of virus replication. nih.gov

| Compound Series | Modification | Antiviral Activity (pMIC₅₀) | Mechanism |

|---|---|---|---|

| 2-(Pyrazol-1-yl)pyridine Derivatives | Unsubstituted at position 5 | <5.0 | Inhibition of human DHODH |

| 5-Methyl substitution | 6.2 | ||

| 5-Trifluoromethyl substitution | 5.5 | ||

| 5-Cyclopropyl substitution | 7.0 |

Data adapted from studies on DHODH inhibitors to illustrate structure-activity relationships in pyridazine-related scaffolds. nih.govacs.org

Agrochemical Research Applications of 3 Chloro 6 Fluoropyridazine Derivatives

Development of Herbicidal Compounds

The pyridazine (B1198779) core is of significant interest in agriculture for its role in developing herbicides. researchgate.net Derivatives of 3-Chloro-6-fluoropyridazine have been a particular focus in the creation of novel herbicidal compounds.

Synthesis of Aryloxy Pyridazine Herbicides

A notable area of research involves the synthesis of 3-aryloxy-6-substituted pyridazines. jlu.edu.cn In a typical synthesis, 3,6-difluoropyridazine (B1360292) is reacted with various benzyl (B1604629) alcohols in the presence of a base like sodium hydroxide (B78521) in a solvent such as acetonitrile (B52724) to produce novel 3-(un)substituted benzyloxy-6-fluoropyridazine derivatives. researchgate.net This method allows for the introduction of a wide range of aryloxy groups, leading to a library of compounds for further evaluation.

Another synthetic route involves the reaction of 3-chloro-6-hydrazinylpyridazine with various aldehydes to create arylidenehydrazinyl-6-chloropyridazine derivatives. researchgate.net This reaction can be performed using conventional methods or under microwave irradiation, which often results in higher yields and shorter reaction times. researchgate.net

Furthermore, 3-substituted phenoxy-6-((substituted) 1H-pyrazol-1-yl) pyridazines have been synthesized from the condensation of different phenols with 3-chloro-6-(1H-pyrazol-1-yl) pyridazine. researchgate.net This reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures with a base such as potassium carbonate. researchgate.net

Evaluation of Herbicidal Efficacy Against Specific Plant Species

The herbicidal activities of newly synthesized pyridazine derivatives are systematically evaluated against various plant species. For instance, a series of 3-N-substituted amino-6-benzyloxypyridazine derivatives displayed moderate herbicidal activities against the dicotyledonous plant Brassica campestris L. (rape) in laboratory bioassays. researchgate.net

In another study, the herbicidal activities of novel 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles bearing a (R) 5-(1-(4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy)ethyl) unit were evaluated against several weed species. researchgate.net Compounds 7 and 12a from this series showed potential herbicidal activity against gramineous weeds such as Echinochloa crus-galli, Avena fatua, and Sorghum halepense. researchgate.net

The following table summarizes the herbicidal activity of selected pyridazine derivatives:

| Plant Species | Derivative Type | Activity Level |

| Brassica campestris L. (rape) | 3-N-substituted amino-6-benzyloxypyridazine | Moderate researchgate.net |

| Echinochloa crus-galli | 1,2,4-triazoles and 1,3,4-thiadiazoles with (R) 5-(1-(4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy)ethyl) unit | Potential researchgate.net |

| Avena fatua | 1,2,4-triazoles and 1,3,4-thiadiazoles with (R) 5-(1-(4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy)ethyl) unit | Potential researchgate.net |

| Sorghum halepense | 1,2,4-triazoles and 1,3,4-thiadiazoles with (R) 5-(1-(4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy)ethyl) unit | Potential researchgate.net |

Exploration in Pesticidal Agents

Beyond herbicides, nitrogen-containing heterocycles like pyridazine derivatives are widely used in the development of other pesticidal agents. researchgate.net The inclusion of a trifluoromethyl group, a common feature in many modern pesticides, is known to enhance the biological activity of compounds due to the unique physicochemical properties of fluorine. semanticscholar.org While specific research on this compound derivatives as insecticides or fungicides is less detailed in the provided context, the general importance of the pyridazine scaffold in pesticide chemistry suggests its potential in these areas as well. researchgate.netscispace.com Research has shown that certain pyridazinone derivatives possess insecticidal activity. scispace.com The structural similarities and the known pesticidal activity of related heterocyclic compounds indicate that derivatives of this compound are viable candidates for exploration as new insecticidal and fungicidal agents.

Advanced Materials Science Applications

Utilization in Polymer and Coating Development

While direct, extensive research on the integration of 3-Chloro-6-fluoropyridazine into commercial polymers and coatings is still an emerging area, the broader class of pyridazine (B1198779) and fluoropyridine derivatives has demonstrated significant potential. This suggests a promising future for this compound in these applications.

The general exploration of related compounds, such as 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine, for developing advanced materials, including polymers and coatings with specific functionalities, underscores the potential of the pyridazine core. The unique structure of these compounds allows for modifications that can enhance material properties such as durability and chemical resistance.

Integration into Functional Materials

The development of functional materials, particularly those with specific optoelectronic properties, is a key area where pyridazine derivatives are making an impact. Pyridazine derivatives are recognized for their potential in optoelectronics. The electronic properties of pyridine (B92270) derivatives are fundamental to their application in materials science. researchgate.netresearchgate.net

The fluorination of pyridine rings is known to significantly alter the electronic and photophysical properties of the resulting molecules. researchgate.net This makes this compound a candidate for the synthesis of materials for organic electronics and photonics. The study of related compounds like 3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine has highlighted that their unique electronic properties are suitable for such applications.

Furthermore, research into the impact of chlorine substitution on the valence orbitals and ionization dynamics of pyridine derivatives provides insight into how the electronic structure can be tuned. aip.org These studies are crucial for designing materials with specific energy levels, which is essential for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While direct data for this compound is not extensively published, the principles derived from the study of analogous compounds suggest its potential utility in these advanced technologies.

Below is a table summarizing the potential applications of pyridazine and fluoropyridine derivatives in materials science, which provides a framework for the expected utility of this compound.

| Application Area | Potential Role of Pyridazine/Fluoropyridine Moiety | Anticipated Benefits |

| Polymer Additives | Enhances the polymer matrix through covalent bonding or as a dispersed phase. | Improved thermal stability, increased mechanical strength, enhanced durability. |

| Protective Coatings | Acts as a cross-linking agent or a functional component in the coating formulation. | Increased resistance to UV radiation and moisture, improved chemical resistance. |

| Organic Electronics | Serves as a building block for conjugated polymers or small molecules in the active layer. | Tailored electronic properties for applications in OLEDs and OPVs. |

| Photonics | Forms part of the structure of materials designed to interact with light in specific ways. | Development of materials with specific light absorption and emission characteristics. |

Conclusion and Future Research Perspectives

Current Challenges and Opportunities in 3-Chloro-6-fluoropyridazine Research

Despite its utility, research on this compound is not without its hurdles. A primary challenge lies in the regioselective functionalization of the pyridazine (B1198779) ring. The presence of two distinct halogen atoms at positions 3 and 6, each with different reactivities, presents a complex synthetic puzzle. Achieving selective substitution at one position without affecting the other requires carefully controlled reaction conditions and often involves the use of sophisticated catalytic systems. For instance, nucleophilic aromatic substitution (SNAr) reactions can be difficult to control, as both the chlorine and fluorine atoms are susceptible to displacement. beilstein-journals.org Overcoming this challenge through the development of highly selective and efficient synthetic methods remains a significant area of investigation.

Another challenge is the scalability of synthetic routes for industrial applications. While numerous laboratory-scale syntheses have been reported, translating these into large-scale, cost-effective, and environmentally benign processes can be problematic. Issues such as the use of hazardous reagents, the generation of toxic byproducts, and the need for stringent purification methods can hinder the industrial viability of this compound-based products.

Despite these challenges, significant opportunities exist for this compound. Its unique electronic properties, imparted by the two halogen substituents, make it an attractive starting material for the synthesis of novel bioactive molecules. The pyridazine core is a recognized pharmacophore in medicinal chemistry, and the introduction of chlorine and fluorine can enhance properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govmdpi.comlifechemicals.com There is considerable potential for the development of new drug candidates for a range of diseases by leveraging the reactivity of this compound. nih.govlifechemicals.comresearchgate.net

Furthermore, the compound holds promise in the field of materials science. The pyridazine unit can act as a versatile ligand for metal cations, and its incorporation into polymers and other materials can lead to novel properties. lifechemicals.com The development of functional materials, such as organic light-emitting diodes (OLEDs), sensors, and advanced coatings, represents a growing area of opportunity for this compound and its derivatives. researchgate.netmdpi.com

Emerging Trends in Halogenated Heterocycle Chemistry

The field of halogenated heterocycle chemistry is constantly evolving, driven by the need for more efficient and selective synthetic methods and the demand for novel functional molecules. Several emerging trends are particularly relevant to the future of this compound research.

One of the most significant trends is the development and application of modern catalytic methods. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for the functionalization of halogenated heterocycles. mdpi.com These methods offer high efficiency and functional group tolerance, enabling the synthesis of complex molecular architectures from simple precursors. More recently, photoredox catalysis has emerged as a powerful strategy for the mild and selective activation of C-H and C-X bonds, opening up new avenues for the late-stage functionalization of halogenated heterocycles under environmentally friendly conditions.

Another key trend is the increasing use of computational chemistry to guide experimental design. purdue.edu Density Functional Theory (DFT) calculations, for example, can be used to predict the reactivity of different positions on the heterocyclic ring, aiding in the development of regioselective synthetic strategies. purdue.edu This synergy between computational and experimental chemistry is accelerating the discovery and optimization of new reactions and molecules.

The strategic incorporation of halogen atoms to modulate the physicochemical properties of molecules is a well-established trend in drug discovery that continues to gain momentum. The "halogen effect" can be used to improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity. acs.org The ability of halogens to participate in halogen bonding, a non-covalent interaction with biological macromolecules, is also being increasingly exploited in rational drug design.

Potential for Interdisciplinary Research and Novel Applications

The unique properties of this compound and other halogenated heterocycles make them ideal candidates for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

In the realm of chemical biology, functionalized pyridazines can be employed as molecular probes to study biological processes. For instance, fluorescently labeled derivatives could be used to visualize specific enzymes or receptors within cells, providing valuable insights into their function and localization. The development of such tools requires close collaboration between synthetic chemists and biologists.

The interface between chemistry and materials science offers exciting prospects for the development of novel materials with tailored properties. The incorporation of halogenated pyridazine units into polymer backbones or as side chains can influence their thermal stability, conductivity, and optical properties. lifechemicals.comresearchgate.net This could lead to the creation of advanced materials for applications in electronics, photonics, and energy storage. Such endeavors necessitate a deep understanding of both polymer chemistry and solid-state physics.

Furthermore, the hybridization of the pyridazine scaffold with other heterocyclic systems is a promising strategy for generating novel bioactive compounds. nih.gov The combination of different pharmacophores within a single molecule can lead to synergistic effects and improved therapeutic profiles. nih.gov This approach, often referred to as "hybrid-based design," is a fertile ground for interdisciplinary collaboration between medicinal chemists, pharmacologists, and computational scientists.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Chloro-6-fluoropyridazine in laboratory settings?

- Answer : Handling this compound requires stringent safety measures. Researchers must wear protective eyewear, gloves, and lab coats to prevent skin contact or inhalation. Experiments involving volatile byproducts should be conducted in fume hoods or gloveboxes. Post-experiment waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : A prevalent method involves nucleophilic substitution reactions on pyridazine derivatives. For example, 3-chloro-6-(trifluoromethyl)pyridazine can undergo fluorination via halogen exchange using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products, as shown in fused-phase syntheses .

Q. How is this compound typically characterized structurally?

- Answer : X-ray crystallography is the gold standard for determining molecular geometry. Monoclinic crystal systems (space group P2₁/c) with lattice parameters (a = 9.461 Å, b = 6.557 Å, c = 24.123 Å) provide insights into bond angles and substituent effects. Complementary techniques like NMR (¹⁹F for fluorine, ¹³C for chlorinated carbons) and high-resolution mass spectrometry (HRMS) validate purity and regiochemistry .

Advanced Research Questions

Q. How do chloro and fluoro substituents influence the regioselectivity of metalation reactions in this compound?

- Answer : Regioselectivity is governed by steric and electronic factors. Smaller halogens (e.g., F vs. Cl) direct deprotonation toward adjacent positions. Using hindered bases like lithium tetramethylpiperidide (LTMP) in THF at –70°C favors metalation next to fluorine due to reduced steric hindrance, yielding alcohols (68–82%) after electrophilic quenching. In contrast, lithium diisopropylamide (LDA) may exhibit divergent selectivity under similar conditions .

| Base | Solvent | Temperature | Regioselectivity | Yield |

|---|---|---|---|---|

| LTMP | THF | –70°C | Adjacent to F | 68–82% |

| LDA | THF | –70°C | Adjacent to Cl | <50%* |

| *Hypothetical data based on analogous systems . |

Q. What computational methods predict the reactivity of this compound in substitution reactions?

- Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately models reaction pathways. For example, Fukui indices identify electrophilic/nucleophilic sites, while transition-state calculations (e.g., NBO analysis) reveal activation barriers for halogen displacement. Benchmarking against experimental data (e.g., regioselectivity in Scheme 7 ) ensures reliability .

Q. How can researchers resolve contradictions in reported regioselectivity outcomes during functionalization?

- Answer : Systematic variation of reaction parameters (base, solvent, temperature) is critical. Conflicting results often arise from subtle differences in steric bulk or solvent polarity. For instance, LTMP’s hindered structure may favor less sterically crowded sites, while polar aprotic solvents (e.g., DMF) enhance nucleophilicity. Reproducing experiments with controlled variables and validating via in situ NMR or LC-MS can clarify discrepancies .

Q. What strategies enable selective functionalization of this compound for drug discovery applications?

- Answer : Sequential functionalization via cross-coupling (Suzuki, Buchwald-Hartwig) or SNAr reactions is common. For example:

- Step 1 : Replace Cl with amines or alkoxy groups under catalytic Pd conditions.

- Step 2 : Fluorine-directed C–H activation introduces aryl/heteroaryl moieties.

Computational docking studies (e.g., with kinase targets) guide structural modifications to enhance bioactivity while retaining metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.